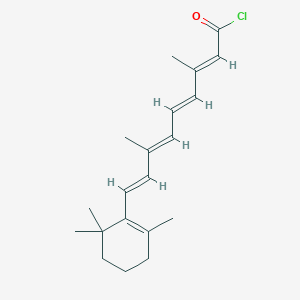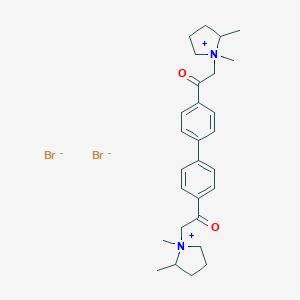
4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide’ is a chemical compound that is widely used in scientific research. It is a quaternary ammonium compound that is commonly referred to as ‘BisQ’. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool in various research fields.
Mecanismo De Acción
The mechanism of action of ‘BisQ’ is based on its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. It has been found to bind to the hydrophobic regions of proteins and membranes, leading to changes in their conformation and function. ‘BisQ’ has also been found to be useful in studying the interactions between proteins and nucleic acids.
Efectos Bioquímicos Y Fisiológicos
‘BisQ’ has been found to have unique biochemical and physiological effects. It has been shown to induce changes in the conformation of proteins and membranes, leading to alterations in their function. ‘BisQ’ has also been found to have a significant effect on the fluidity and permeability of biological membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ‘BisQ’ in lab experiments include its high selectivity and sensitivity, its ability to penetrate biological membranes, and its fluorescence properties. However, one limitation of using ‘BisQ’ is its potential toxicity to cells at high concentrations. Therefore, careful optimization of the experimental conditions is required to minimize the toxic effects of ‘BisQ’.
Direcciones Futuras
There are numerous future directions for the use of ‘BisQ’ in scientific research. One potential area of research is the development of new fluorescent probes based on the ‘BisQ’ scaffold. Another area of research is the investigation of the interaction between ‘BisQ’ and various biological molecules using advanced spectroscopic techniques. ‘BisQ’ can also be used to study the dynamics of biological membranes in living cells using advanced imaging techniques.
Conclusion:
In conclusion, ‘4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide’ or ‘BisQ’ is a valuable tool in scientific research. Its unique biochemical and physiological effects make it a useful probe for studying the structure and function of various biological molecules. The development of new fluorescent probes based on the ‘BisQ’ scaffold and the investigation of its interaction with various biological molecules are promising future directions for research in this field.
Métodos De Síntesis
The synthesis of ‘BisQ’ involves the reaction of 4,4'-biphenol with 2-methylpyrrolidine in the presence of a strong acid catalyst. The resulting intermediate is then reacted with dimethyl sulfate to give the final product. This method has been optimized to provide high yields of pure ‘BisQ’.
Aplicaciones Científicas De Investigación
‘BisQ’ has been extensively used in scientific research as a fluorescent probe. It has been found to be useful in studying the structure and function of various biological molecules such as proteins, nucleic acids, and lipids. ‘BisQ’ has also been used to study the dynamics of biological membranes and to investigate the cellular uptake of various compounds.
Propiedades
Número CAS |
123489-62-3 |
|---|---|
Nombre del producto |
4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide |
Fórmula molecular |
C28H38Br2N2O2 |
Peso molecular |
594.4 g/mol |
Nombre IUPAC |
2-(1,2-dimethylpyrrolidin-1-ium-1-yl)-1-[4-[4-[2-(1,2-dimethylpyrrolidin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H38N2O2.2BrH/c1-21-7-5-17-29(21,3)19-27(31)25-13-9-23(10-14-25)24-11-15-26(16-12-24)28(32)20-30(4)18-6-8-22(30)2;;/h9-16,21-22H,5-8,17-20H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
GAEDBMWCVYSYET-UHFFFAOYSA-L |
SMILES |
CC1CCC[N+]1(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4C)C.[Br-].[Br-] |
SMILES canónico |
CC1CCC[N+]1(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4C)C.[Br-].[Br-] |
Sinónimos |
4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
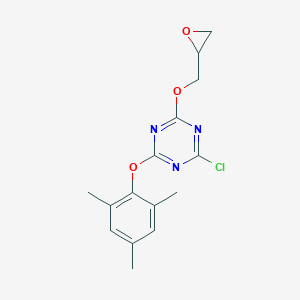
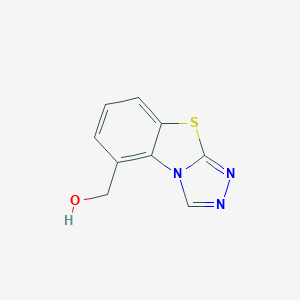
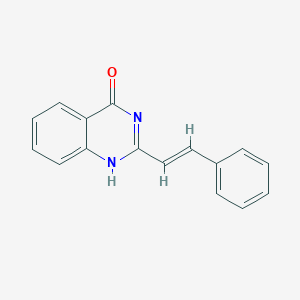
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)

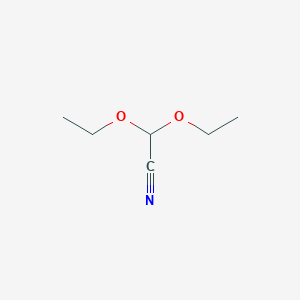
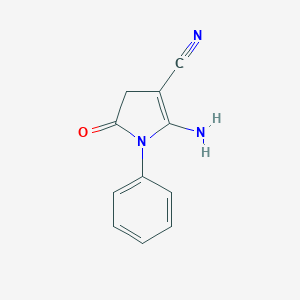
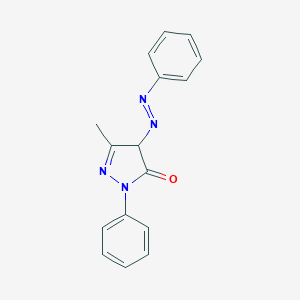
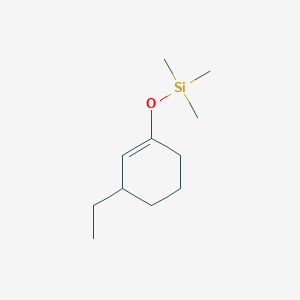
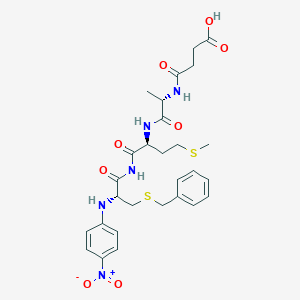
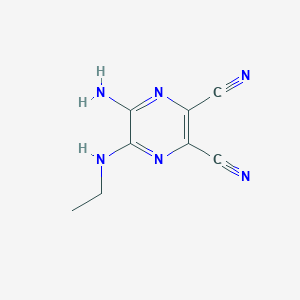
![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
